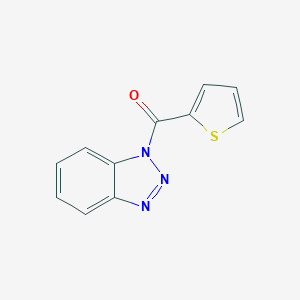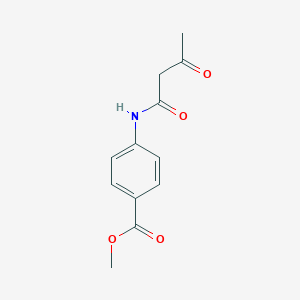
Methyl 4-(3-oxobutanamido)benzoate
Overview
Description
Methyl 4-(3-oxobutanamido)benzoate: is an organic compound with the molecular formula C12H13NO4 It is a derivative of benzoic acid and is characterized by the presence of an ester group and an amide group
Preparation Methods
Synthetic Routes and Reaction Conditions:
Esterification and Amidation:
Industrial Production Methods:
- Industrial production typically involves large-scale esterification and amidation reactions using continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions:
-
Oxidation:
- Methyl 4-(3-oxobutanamido)benzoate can undergo oxidation reactions, particularly at the benzylic position, to form corresponding carboxylic acids.
Reagents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
-
Reduction:
- The compound can be reduced to form alcohol derivatives.
Reagents: Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
-
Substitution:
- Nucleophilic substitution reactions can occur at the ester or amide groups.
Reagents: Common nucleophiles include amines and alkoxides.
Major Products:
- The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction yields alcohols.
Scientific Research Applications
Chemistry:
- Methyl 4-(3-oxobutanamido)benzoate is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology and Medicine:
- The compound is studied for its potential pharmacological properties, including anti-inflammatory and analgesic effects. It serves as a building block for the synthesis of pharmaceutical agents.
Industry:
- In the industrial sector, it is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
Molecular Targets and Pathways:
- The exact mechanism of action of methyl 4-(3-oxobutanamido)benzoate depends on its specific application. In pharmacological contexts, it may interact with enzymes or receptors involved in inflammatory pathways, thereby exerting its effects.
Comparison with Similar Compounds
-
Methyl 4-aminobenzoate:
- Similar in structure but lacks the oxobutanamido group.
- Used as a local anesthetic and in sunscreen formulations.
-
Methyl 4-(2-oxopropanamido)benzoate:
- Similar structure with a different keto group.
- Used in organic synthesis and as an intermediate in pharmaceutical production.
Uniqueness:
- Methyl 4-(3-oxobutanamido)benzoate is unique due to the presence of both an ester and an amide group, which allows for a diverse range of chemical reactions and applications. Its specific structure imparts unique pharmacological properties that are not observed in its analogs.
Properties
IUPAC Name |
methyl 4-(3-oxobutanoylamino)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c1-8(14)7-11(15)13-10-5-3-9(4-6-10)12(16)17-2/h3-6H,7H2,1-2H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRXPQXHSMOPJLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)NC1=CC=C(C=C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50353215 | |
| Record name | Methyl 4-(3-oxobutanamido)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50353215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67093-75-8 | |
| Record name | Methyl 4-(3-oxobutanamido)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50353215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


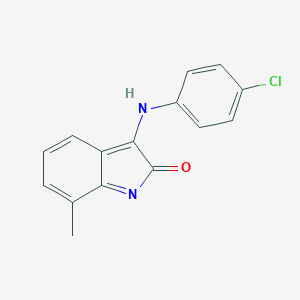
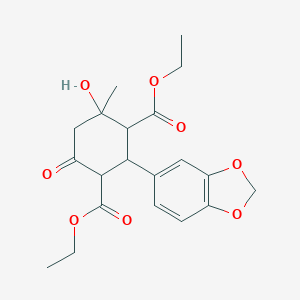
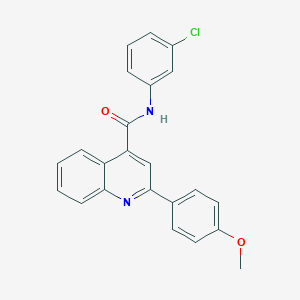
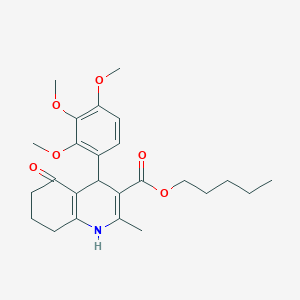
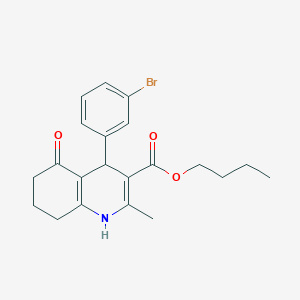




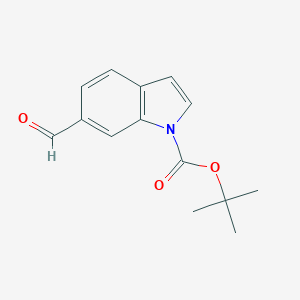


![5-[4-(2-Methoxyphenyl)piperazin-1-yl]-5-oxopentanoic acid](/img/structure/B187583.png)
